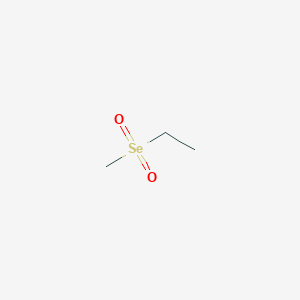
(Methaneselenonyl)ethane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Methaneselenonyl)ethane is an organoselenium compound characterized by the presence of a selenium atom bonded to a methylene group, which is further bonded to an ethane chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (Methaneselenonyl)ethane typically involves the reaction of ethane with selenium-containing reagents under controlled conditions. One common method is the reaction of ethane with selenium dioxide (SeO2) in the presence of a catalyst such as sulfuric acid (H2SO4). The reaction is carried out at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to isolate the compound from by-products.
Análisis De Reacciones Químicas
Types of Reactions
(Methaneselenonyl)ethane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form selenium-containing oxides.
Reduction: Reduction reactions can convert this compound to simpler selenium-containing compounds.
Substitution: The selenium atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Halogenating agents like chlorine (Cl2) or bromine (Br2) can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include selenium oxides, reduced selenium compounds, and various substituted derivatives of this compound.
Aplicaciones Científicas De Investigación
(Methaneselenonyl)ethane has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and catalysis.
Biology: The compound is studied for its potential biological activity, including antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in cancer treatment due to its selenium content.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of (Methaneselenonyl)ethane involves its interaction with molecular targets such as enzymes and cellular components. The selenium atom plays a crucial role in these interactions, often participating in redox reactions and forming covalent bonds with biological molecules. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparación Con Compuestos Similares
Similar Compounds
Methanesulfonyl chloride: An organosulfur compound with similar reactivity but containing sulfur instead of selenium.
Methanesulfonic acid: Another organosulfur compound used in similar applications but with different chemical properties.
Uniqueness
(Methaneselenonyl)ethane is unique due to the presence of selenium, which imparts distinct chemical and biological properties compared to its sulfur analogs. Selenium’s ability to participate in redox reactions and form stable compounds makes this compound valuable in various research and industrial applications.
Propiedades
Número CAS |
98750-92-6 |
|---|---|
Fórmula molecular |
C3H8O2Se |
Peso molecular |
155.07 g/mol |
Nombre IUPAC |
1-methylselenonylethane |
InChI |
InChI=1S/C3H8O2Se/c1-3-6(2,4)5/h3H2,1-2H3 |
Clave InChI |
PVDSBFPEQWRISQ-UHFFFAOYSA-N |
SMILES canónico |
CC[Se](=O)(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


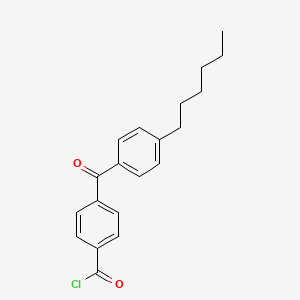
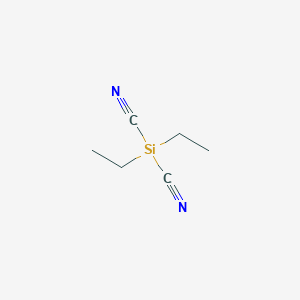
![1-Benzyl-3-[(2-ethoxyphenoxy)methyl]piperidin-3-ol](/img/structure/B14338182.png)
![1-Hydroxy-2-(propan-2-yl)-1,3-diazaspiro[4.5]dec-2-en-4-one](/img/structure/B14338189.png)
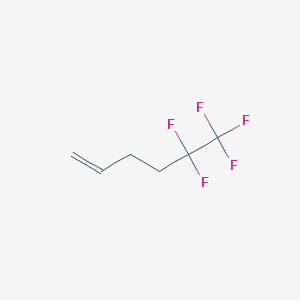
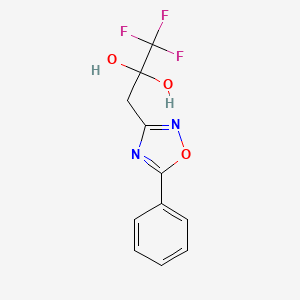
![1H-Pyrrolo[2,3-d]pyrimidin-4-amine, 2,5-dimethyl-N-(3-methylphenyl)-](/img/structure/B14338199.png)
![Bicyclo[2.2.1]hept-2-en-2-yl diethyl phosphate](/img/structure/B14338204.png)

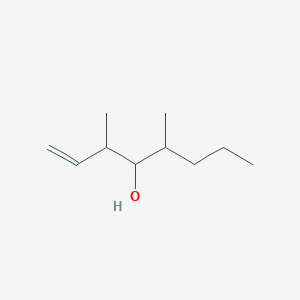

![(4-{[(4-Methoxyphenyl)methyl]sulfanyl}-1-methyl-1H-imidazol-5-yl)methanol](/img/structure/B14338228.png)

![Pyridine, 4-[2-(octylsulfinyl)ethyl]-](/img/structure/B14338239.png)
